Pent-2-enoyl chloride
Description
Contextualization of Alpha,Beta-Unsaturated Acyl Chlorides in Synthetic Methodologies
Alpha,beta-unsaturated acyl chlorides are a class of organic compounds that possess a carbon-carbon double bond conjugated with a carbonyl chloride. This structural motif imparts a distinct reactivity profile, making them powerful electrophiles in various reactions. They are instrumental in the formation of α,β-unsaturated ketones, which are prevalent in many biologically active molecules and industrial chemicals. rsc.orgnih.gov The electron-withdrawing nature of the acyl chloride group enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack in Michael additions. Moreover, these compounds readily participate in acylation reactions with a variety of nucleophiles, including alcohols, amines, and thiols, to furnish the corresponding esters, amides, and thioesters. tandfonline.com Their utility is further demonstrated in palladium-catalyzed cross-coupling reactions and cycloaddition reactions, such as the Diels-Alder reaction, where they can act as dienophiles. smolecule.comnih.gov
Significance of Pent-2-enoyl Chloride as a Strategic Building Block
The significance of this compound as a strategic building block lies in its bifunctional nature, containing both a reactive acyl chloride and a nucleophilically susceptible double bond. This allows for a diverse range of chemical manipulations, making it a versatile precursor for the synthesis of more complex molecules. It is a key intermediate in the production of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. smolecule.com For instance, it is employed in the synthesis of chiral α,β-unsaturated amides, which are important scaffolds in medicinal chemistry. smolecule.com The reactivity of this compound allows for the introduction of various functional groups through nucleophilic substitution at the acyl carbon or through addition reactions across the double bond. smolecule.com
Structural Isomerism and Stereochemical Considerations in this compound Research
The presence of a carbon-carbon double bond in this compound gives rise to the possibility of geometric isomerism. Understanding the stereochemical aspects of this molecule is crucial as it can significantly influence the outcome and stereoselectivity of its reactions.
This compound can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). vedantu.comstudymind.co.uk This isomerism arises from the restricted rotation around the C2=C3 double bond. studymind.co.uk The E/Z designation is determined by the Cahn-Ingold-Prelog priority rules. For this compound, the groups attached to the C2 and C3 carbons are evaluated. If the higher priority groups on each carbon are on opposite sides of the double bond, it is the (E)-isomer. If they are on the same side, it is the (Z)-isomer. youtube.comchemguide.co.uk The (E)-isomer is generally the more stable and more commonly utilized form due to reduced steric hindrance between the substituents on the double bond.
The configurational stability of α,β-unsaturated acyl chlorides is an important factor in their synthesis and application. While the (E)-isomer is thermodynamically favored, interconversion between the isomers can sometimes occur under specific reaction conditions, such as exposure to heat or certain catalysts.
Besides this compound, other regioisomeric pentenoyl chlorides exist, each with a unique reactivity profile and synthetic utility. The position of the double bond in the carbon chain significantly influences the molecule's chemical behavior.
Pent-4-enoyl chloride, also known as 4-pentenoic acid chloride, has the double bond at the terminal position of the carbon chain. chemblink.comontosight.ai This structural difference leads to distinct reactivity compared to its α,β-unsaturated counterpart. The double bond in pent-4-enoyl chloride is not conjugated with the carbonyl group, and therefore, it does not exhibit the same Michael acceptor reactivity.
Its primary utility lies in its ability to introduce the pent-4-enoyl group into molecules. chemblink.com This functional group can then undergo a variety of transformations specific to terminal alkenes, such as olefin metathesis, hydroboration-oxidation, and polymerization. labcompare.com It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. chemblink.comontosight.ai For example, it is used in the preparation of D-pro-L-derived cyclic peptides and N-4-pentenoyl-L-cysteine methyl ester. sigmaaldrich.com The synthesis of pent-4-enoyl chloride typically involves the reaction of 4-pentenoic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride. chemblink.comontosight.aisigmaaldrich.com
Pent-3-enoyl chloride features a double bond between the C3 and C4 carbons. ontosight.ai Like this compound, it is an unsaturated acyl chloride, but the double bond is not in conjugation with the carbonyl group. This lack of conjugation means it does not behave as a typical α,β-unsaturated system.
Pent-3-enoyl chloride undergoes reactions characteristic of both an acyl chloride and an internal alkene. The acyl chloride moiety readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. The internal double bond can participate in various addition reactions. It is utilized as a reagent in the synthesis of heterocyclic compounds and in various acylation reactions. Similar to its isomers, it can be synthesized from the corresponding pent-3-enoic acid using standard chlorinating agents. ontosight.ai The (E)- and (Z)-isomers of pent-3-enoyl chloride also exist, with the (E)-isomer generally being more stable. ontosight.ai
Structure
3D Structure
Properties
Molecular Formula |
C5H7ClO |
|---|---|
Molecular Weight |
118.56 g/mol |
IUPAC Name |
pent-2-enoyl chloride |
InChI |
InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h3-4H,2H2,1H3 |
InChI Key |
OTTYFDRFBJPGRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Pent 2 Enoyl Chloride
Classical Preparative Routes
The traditional synthesis of pent-2-enoyl chloride primarily relies on the conversion of pent-2-enoic acid or its derivatives using various chlorinating agents. These methods are well-established and widely used in laboratory settings.
Direct Chlorination of Pent-2-enoic Acid Derivatives
The most direct and common method for preparing this compound is the chlorination of pent-2-enoic acid. This transformation can be achieved using several standard inorganic acid chlorides.
Thionyl chloride (SOCl₂) is a widely employed reagent for the synthesis of acyl chlorides from carboxylic acids. sciencemadness.orglibretexts.org The reaction of pent-2-enoic acid with thionyl chloride affords this compound, with the volatile byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) being easily removed from the reaction mixture. sciencemadness.org This method is often favored for its efficiency and the straightforward workup. nih.govrsc.org For instance, the reaction can be carried out by heating a solution of the carboxylic acid in thionyl chloride to reflux. nih.gov In some procedures, a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction. pjoes.com
General Reaction:
R-COOH + SOCl₂ → R-COCl + SO₂ + HCl
A study on the synthesis of various fatty acid chlorides involved refluxing the fatty acid with a slight excess of thionyl chloride. pjoes.com This general procedure is applicable to the synthesis of this compound from pent-2-enoic acid.
Oxalyl chloride ((COCl)₂) is another effective reagent for the conversion of carboxylic acids to acyl chlorides. libretexts.orgchemeurope.com It is often considered a milder and more selective alternative to thionyl chloride. chemeurope.com The reaction with pent-2-enoic acid proceeds smoothly, typically at or below room temperature, and produces gaseous byproducts (CO, CO₂, and HCl), which simplifies purification. chemeurope.com The reaction is often catalyzed by a small amount of DMF. amazonaws.com
General Reaction:
R-COOH + (COCl)₂ → R-COCl + CO + CO₂ + HCl
Detailed procedures often involve the dropwise addition of oxalyl chloride to a cooled solution of the carboxylic acid and a catalytic amount of DMF in an inert solvent like dichloromethane. amazonaws.comwiley-vch.de The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). amazonaws.com
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride | Reflux, often with catalytic DMF nih.govpjoes.com | Volatile byproducts, efficient sciencemadness.org | Can be harsh for sensitive substrates |
| Oxalyl Chloride | 0 °C to room temperature, with catalytic DMF amazonaws.comwiley-vch.de | Milder conditions, volatile byproducts chemeurope.com | More expensive than thionyl chloride wikipedia.org |
Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent capable of converting carboxylic acids to their corresponding acyl chlorides. wikipedia.org The reaction with pent-2-enoic acid would yield this compound and phosphorus oxychloride (POCl₃) as a byproduct. wikipedia.org Historically, PCl₅ was used in the first synthesis of oxalyl chloride from oxalic acid. wikipedia.org
General Reaction:
R-COOH + PCl₅ → R-COCl + POCl₃ + HCl
While effective, the use of PCl₅ can sometimes be less desirable due to the formation of the non-volatile byproduct POCl₃, which may require more rigorous purification steps to separate from the desired product. The reaction of phosphorus pentachloride with (−)-malic acid to form (+)-chlorosuccinic acid is a classic example of its use in organic synthesis. libretexts.org
Dehydration-Based Pathways from Pent-2-enoic Acid Analogues
While direct chlorination is the predominant method, conceptually, pathways involving dehydration could also be considered, though they are less common for the direct synthesis of acyl chlorides from the corresponding acids. Such pathways are more relevant in the formation of acid anhydrides.
Advanced and Green Synthesis Approaches
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods.
For the synthesis of acyl chlorides in general, some "green" approaches focus on minimizing waste and using less hazardous reagents. For example, methods are being developed that are metal-free and can be performed under neutral conditions, which is a significant improvement over classical methods that often require harsh conditions. tandfonline.comresearchgate.net One such approach involves the use of carbon dioxide as a temporary, traceless protecting group in acylation reactions, which improves atom economy and reduces the environmental factor. rsc.org While not yet specifically reported for this compound, these principles represent the future direction of acyl chloride synthesis.
Another area of advancement is the use of visible-light photocatalysis. For instance, a method has been developed for the synthesis of acid chlorides from aldehydes using a ruthenium-based photocatalyst, which operates under milder conditions than traditional methods. organic-chemistry.org The application of such innovative catalytic systems to the synthesis of this compound could offer a more sustainable alternative in the future.
One-Pot Reaction Strategies for Enhanced Efficiency
One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. thieme-connect.com In the context of this compound, this often involves its in situ generation and subsequent reaction with a nucleophile.
For instance, a carboxylic acid like 5-Benzo chemistrysteps.comsmolecule.comdioxol-5-yl-pent-2-enoic acid can be converted to the corresponding acyl chloride using thionyl chloride. nih.gov Without isolating the reactive acyl chloride, a nucleophile such as piperidine (B6355638) or isopropylamine (B41738) is added directly to the reaction mixture to produce the corresponding amide. nih.gov This strategy avoids the difficult and hazardous isolation of the acyl chloride intermediate. chemistrystudent.com Such one-pot processes are valued for their convenience and are applied in the synthesis of various compounds, including natural products and drug-like scaffolds. thieme-connect.comorganic-chemistry.org
Catalytic Synthesis Protocols for this compound
The conversion of carboxylic acids to acyl chlorides can be accelerated through catalysis. A common catalytic method involves the use of N,N-dimethylformamide (DMF) in reactions with oxalyl chloride or thionyl chloride. orgsyn.org In this process, DMF reacts with the chlorinating agent to form a Vilsmeier reagent, an electrophilic iminium salt. This intermediate is highly reactive towards the carboxylic acid, facilitating the formation of the acyl chloride and regenerating the DMF catalyst. This catalytic cycle enhances the reaction rate under mild conditions.
A study on the synthesis of (S,E)-4-benzyl-3-(pent-2-enoyl)oxazolidin-2-one involves the acylation of (S)-4-benzyloxazolidin-2-one with (E)-pent-2-enoyl chloride, showcasing the use of the acyl chloride in a broader synthetic protocol that may be optimized catalytically. rsc.org Another modern approach involves the CO- and HCl-free synthesis of acid chlorides from unsaturated hydrocarbons through shuttle catalysis, representing an innovative catalytic route. nih.gov
Solvent-Free and Environmentally Conscious Methodologies
Solvent-free and catalyst-free reactions are cornerstones of green chemistry, aiming to reduce environmental pollution and improve reaction efficiency. researchgate.net While specific solvent-free methods for the synthesis of this compound are not extensively documented, the principles can be applied.
The use of thionyl chloride for the synthesis of acyl chlorides can be considered an environmentally conscious choice to some degree. chemguide.co.uk The major byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture and neutralized in a scrubber, simplifying the product work-up and minimizing liquid waste. libretexts.orgchemguide.co.uk This contrasts with methods using phosphorus-based reagents, which generate liquid byproducts (like POCl₃ or H₃PO₃) that require separation, typically through distillation. chemguide.co.uk The general trend in chemical synthesis is toward minimizing solvent use, and reactions are often designed to proceed in the liquid reactant itself if possible, or with minimal high-boiling solvents to facilitate easier removal.
Purification and Isolation Techniques for Research Applications
The high reactivity of this compound necessitates careful purification and isolation procedures, which must be conducted under anhydrous conditions. chemistrystudent.com The most common method for purifying acyl chlorides is fractional distillation under reduced pressure. libretexts.orgchemguide.co.uk
This technique is effective for several reasons:
It separates the acyl chloride product from any excess, less volatile starting carboxylic acid. libretexts.org
It removes the excess chlorinating agent, such as thionyl chloride or oxalyl chloride. libretexts.orgchemguide.co.uk
It separates the product from non-volatile byproducts, such as phosphorus trichloride (B1173362) oxide (POCl₃) or phosphorous acid (H₃PO₃), which are generated when using phosphorus-based chlorinating agents. chemguide.co.uk
For example, after reacting pent-2-enoic acid with thionyl chloride, any remaining starting material or excess reagent can be separated by fractional distillation to yield the pure this compound. chemguide.co.uk In research settings where this compound is used to create other molecules, such as amides or esters, the resulting products are often purified by column chromatography. nih.govrsc.org While less common for the acyl chloride itself due to its reactivity with silica (B1680970) gel, this technique is standard for its less reactive derivatives.
Table 2: Compound Names
| Compound Name |
|---|
| (E)-pent-2-enoyl chloride |
| (S,E)-4-benzyl-3-(pent-2-enoyl)oxazolidin-2-one |
| (S)-4-benzyloxazolidin-2-one |
| 5-Benzo chemistrysteps.comsmolecule.comdioxol-5-yl-pent-2-enoic acid |
| Dichloromethane (DCM) |
| Dimethylformamide (DMF) |
| Hydrogen chloride |
| Isopropylamine |
| Oxalyl chloride |
| Pent-2-enoic acid |
| Phosphorus pentachloride |
| Phosphorus trichloride |
| Phosphorus trichloride oxide |
| Phosphorous acid |
| Piperidine |
| Sulfur dioxide |
Chemical Reactivity and Mechanistic Studies of Pent 2 Enoyl Chloride
Nucleophilic Acyl Substitution Reactions
The carbonyl carbon of pent-2-enoyl chloride is highly electrophilic, making it susceptible to attack by various nucleophiles. smolecule.com This reactivity is the basis for a suite of nucleophilic acyl substitution reactions, leading to the formation of a wide array of functionalized molecules. smolecule.commasterorganicchemistry.com The general mechanism involves the initial addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl group in the final product. masterorganicchemistry.com
Amidation Pathways with Diverse Amine Substrates
The reaction of this compound with amines is a fundamental method for the synthesis of α,β-unsaturated amides. thieme-connect.de This transformation is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. thieme-connect.de
The direct reaction of this compound with primary or secondary amines readily affords the corresponding N-substituted α,β-unsaturated amides. thieme-connect.de These products are valuable building blocks in organic synthesis and are found in the core structure of various natural products and biologically active molecules. thieme-connect.de The reaction proceeds efficiently under mild conditions, often at low temperatures, to minimize potential side reactions. thieme-connect.de
A typical procedure involves the slow addition of this compound to a solution of the amine and a tertiary amine base, such as triethylamine (B128534), in an inert solvent like dichloromethane. thieme-connect.de The reaction is generally rapid and provides good to excellent yields of the desired amide.
| Amine Substrate | Product | Yield (%) | Reference |
| Ammonia | Pent-2-enamide | - | pressbooks.pub |
| Aniline | N-Phenylpent-2-enamide | - | thieme-connect.de |
| Diethylamine | N,N-Diethylpent-2-enamide | - | thieme-connect.de |
The use of chiral auxiliaries provides a powerful strategy for the asymmetric synthesis of α,β-unsaturated amides. In this approach, this compound is reacted with a chiral amine, known as a chiral auxiliary, to form a diastereomeric mixture of amides. One of the most effective and widely used chiral auxiliaries is the Evans oxazolidinone. rsc.orgnih.govresearchgate.net
The acylation of a chiral oxazolidinone, such as (S)-4-benzyloxazolidin-2-one, with this compound in the presence of a strong base like n-butyllithium, leads to the formation of the corresponding N-acyloxazolidinone. rsc.org This reaction proceeds with high diastereoselectivity, which is controlled by the stereocenter in the chiral auxiliary. nih.govresearchgate.net The resulting chiral α,β-unsaturated amide can then be used in various stereoselective reactions, and the auxiliary can be subsequently removed and recovered. nih.gov
For instance, the reaction of (S)-4-benzyloxazolidin-2-one with (E)-pent-2-enoyl chloride has been reported to yield (S,E)-4-benzyl-3-(pent-2-enoyl)oxazolidin-2-one in good yield. rsc.org The stereoselectivity of subsequent reactions is dictated by the chiral environment created by the auxiliary, which sterically blocks one face of the double bond, directing the approach of reagents to the opposite face. nih.gov
| Chiral Auxiliary | Product | Yield (%) | Diastereomeric Ratio | Reference |
| (S)-4-Benzyloxazolidin-2-one | (S,E)-4-benzyl-3-(pent-2-enoyl)oxazolidin-2-one | 65 | - | rsc.org |
| (1R)-(+)-2,10-Camphorsultam | (1R)-(+)-N-(pent-2-enoyl)-2,10-Camphorsultam | - | - | google.com |
Esterification with Alcohols and Phenols
This compound reacts with alcohols and phenols to form the corresponding α,β-unsaturated esters. thieme-connect.delibretexts.org This esterification reaction is a fundamental transformation in organic synthesis. The reaction with alcohols is generally straightforward, while the reaction with less nucleophilic phenols may require the use of a base or conversion of the phenol (B47542) to its more reactive phenoxide form. libretexts.org
The reaction is typically performed by adding the acyl chloride to a solution of the alcohol or phenol, often in the presence of a base like pyridine (B92270) or triethylamine to scavenge the HCl produced. pressbooks.pub In some cases, for less reactive phenols, dissolving the phenol in a sodium hydroxide (B78521) solution to form the sodium phenoxide prior to the addition of the acyl chloride can significantly increase the reaction rate. libretexts.org
| Alcohol/Phenol Substrate | Product | Conditions | Reference |
| Ethanol | Ethyl pent-2-enoate | - | rsc.org |
| Phenol | Phenyl pent-2-enoate | Room temperature | libretexts.org |
| 2-Phenylethanol | 2-Phenylethyl pent-2-enoate | Cp2TiCl, CH2I2 | nih.gov |
Reactions with Organometallic Reagents (e.g., Grignard, Organolithium Compounds)
The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), is a powerful method for carbon-carbon bond formation. However, these reactions are often complicated by the high reactivity of the organometallic reagents, which can lead to multiple additions and side reactions. chemistrysteps.com
When a Grignard reagent is reacted with an acyl chloride, the initial nucleophilic acyl substitution produces a ketone. chemistrysteps.com This ketone is also reactive towards the Grignard reagent and will typically undergo a second addition to form a tertiary alcohol after workup. chemistrysteps.com Therefore, the reaction of this compound with a Grignard reagent is expected to yield a tertiary alcohol. To achieve the formation of a ketone, less reactive organometallic reagents like organocuprates (Gilman reagents) are often used. chemistrysteps.com
Organolithium reagents are generally more reactive than Grignard reagents and will also lead to the formation of tertiary alcohols upon reaction with acyl chlorides.
Carbon-Carbon Bond Forming Reactions
Beyond nucleophilic acyl substitution at the carbonyl carbon, the α,β-unsaturated system of this compound allows for carbon-carbon bond formation at the β-position through conjugate addition reactions. However, the primary focus of the provided outline is on reactions at the acyl chloride functionality.
Reactions involving organometallic reagents, as discussed in the previous section, are a key class of carbon-carbon bond-forming reactions for this compound. The addition of the organometallic nucleophile to the carbonyl carbon results in the formation of a new carbon-carbon bond. chemistrysteps.com
| Reagent | Product Type | Reference |
| Grignard Reagent (RMgX) | Tertiary Alcohol | chemistrysteps.com |
| Organolithium (RLi) | Tertiary Alcohol | thieme-connect.de |
| Organocuprate (R2CuLi) | Ketone | chemistrysteps.com |
Friedel-Crafts Acylation Reactions
The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. byjus.comchemguide.co.uk The reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acyl halide to generate a highly electrophilic acylium ion. chemistrysteps.com
This compound can serve as the acylating agent in Friedel-Crafts reactions with aromatic substrates like benzene. In the presence of a Lewis acid like aluminum chloride, the reaction proceeds through the formation of a pent-2-enoyl cation. This electrophile then attacks the aromatic ring via an electrophilic aromatic substitution mechanism to form a ketone. byjus.comchemistrysteps.com
However, the presence of the alkene functionality in this compound introduces the possibility of subsequent reactions. Research has shown that the reaction of 2-alkenoyl chlorides with arenes can lead to a tandem Friedel-Crafts acylation and alkylation. researchgate.net Initially, the expected α,β-unsaturated ketone is formed. Under the reaction conditions, a second Friedel-Crafts reaction, an alkylation, can occur where the activated double bond is attacked by another molecule of the arene, leading to dihydrochalcone (B1670589) derivatives. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Product(s) | Ref. |
| Benzene | This compound | AlCl₃ | 1-Phenylpent-2-en-1-one, 1,3-Diphenylpentan-1-one | researchgate.net |
| Toluene | This compound | AlCl₃ | 1-(p-tolyl)pent-2-en-1-one, 1-(p-tolyl)-3-phenylpentan-1-one | researchgate.net |
Table 1: Examples of Aromatic Acylation using this compound and Subsequent Alkylation.
Intramolecular Friedel-Crafts acylation can occur when the acyl chloride and the aromatic ring are part of the same molecule, leading to the formation of cyclic ketones. chemistrysteps.com For a substrate to undergo this transformation, the acyl chloride must be tethered to the aromatic ring by a chain of appropriate length, typically forming a five- or six-membered ring.
While specific studies on the intramolecular Friedel-Crafts cyclization of a molecule containing a this compound tethered to an aromatic ring are not widely documented, the principles can be inferred from related reactions. For instance, the intramolecular cyclization of pent-4-enoyl chlorides has been studied, yielding cyclopent-2-en-1-ones. jst.go.jpresearchgate.net This suggests that if this compound were part of a suitable aromatic precursor, such as 5-phenylthis compound, it could potentially undergo intramolecular cyclization to form a tetralone derivative, provided the geometry allows for the necessary ring closure. The reaction would proceed via the formation of an acylium ion, followed by intramolecular electrophilic attack on the tethered aromatic ring. chemistrysteps.com
Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a substituted alkene, known as the dienophile. wikipedia.orgmasterorganicchemistry.com The reaction is a [4+2] cycloaddition, meaning it involves a system of 4 π-electrons from the diene and 2 π-electrons from the dienophile. wikipedia.org
This compound is an effective dienophile for Diels-Alder reactions. smolecule.com Its suitability arises from the electron-withdrawing nature of the acyl chloride group, which is conjugated with the C=C double bond. This conjugation lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. byjus.comlibretexts.org Reactions are generally faster with electron-rich dienes. libretexts.org The product of such a reaction is a substituted cyclohexene (B86901) derivative, where the acyl chloride group is attached to the newly formed ring. wikipedia.org
| Diene | Dienophile | Expected Product | Ref. |
| 1,3-Butadiene | (E)-Pent-2-enoyl chloride | 4-Propionylcyclohex-1-ene-1-carbonyl chloride | wikipedia.orgsmolecule.com |
| Cyclopentadiene | (E)-Pent-2-enoyl chloride | 2-Propionylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | smolecule.comlibretexts.org |
Table 2: Representative Diels-Alder Reactions with this compound.
Diels-Alder reactions are known for their high degree of regio- and stereoselectivity. wikipedia.org
Regioselectivity: When an unsymmetrical diene reacts with an unsymmetrical dienophile like this compound, the regioselectivity is governed by the electronic properties of the substituents. researchgate.net The reaction generally follows the "ortho-para rule," where the major product results from the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. wikipedia.orgmasterorganicchemistry.com For this compound, the β-carbon (C3) is rendered electrophilic due to conjugation with the carbonyl group. Therefore, in a reaction with a diene bearing an electron-donating group (EDG) at the C1 position, the major product will be the "ortho" regioisomer.
Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.orglibretexts.org If the starting this compound is the (E)-isomer, the propyl and carbonyl chloride groups will be trans in the resulting cyclohexene ring. Furthermore, the reaction often favors the endo product due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene in the transition state. wikipedia.org
Claisen Condensation and Related Enolate Chemistry
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or one ester and another carbonyl compound in the presence of a strong base, resulting in a β-keto ester. libretexts.orgmasterorganicchemistry.com
While this compound is an acyl chloride, not an ester, it can participate in mechanistically related reactions involving enolates. The reaction of an enolate with an acyl chloride is a powerful method for forming 1,3-dicarbonyl compounds. libretexts.org In this context, an enolate, generated from a ketone, ester, or other carbonyl compound by deprotonation at the α-carbon, acts as a nucleophile. libretexts.org
This nucleophilic enolate can attack the highly electrophilic carbonyl carbon of this compound. The reaction proceeds via a nucleophilic acyl substitution mechanism. The initial attack forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group. The product is a β-dicarbonyl compound that retains the α,β-unsaturation from the original this compound. This transformation is not a true Claisen condensation but rather a direct acylation of an enolate. libretexts.org The presence of α-hydrogens on the this compound itself means it could potentially form an enolate, but its high reactivity towards nucleophiles makes it more likely to act as the electrophile in such reactions. smolecule.com
| Enolate Source (after deprotonation) | Electrophile | Product Type | Ref. |
| Acetone | This compound | β-Diketone (Oct-6-ene-2,4-dione) | smolecule.comlibretexts.org |
| Ethyl acetate (B1210297) | This compound | β-Keto ester (Ethyl 3-oxo-hept-4-enoate) | libretexts.orglibretexts.org |
Table 3: Examples of Enolate Acylation with this compound.
Formation of Beta-Keto Esters and Beta-Diketones
The reaction of this compound with enolates derived from active methylene (B1212753) compounds, such as esters and ketones, provides a direct route to β-keto esters and β-diketones, respectively. This transformation is a variation of the Claisen condensation, proceeding via nucleophilic acyl substitution. The mechanism involves the deprotonation of an active methylene compound by a suitable base (e.g., sodium ethoxide, lithium diisopropylamide) to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate. Subsequent elimination of the chloride leaving group yields the final β-dicarbonyl product.
Research has shown that α,β-unsaturated acid chlorides, including (E)-pent-2-enoyl chloride, react efficiently with β-ketoesters in the presence of a Lewis acid like calcium chloride (CaCl₂) and a tertiary amine base. In one study, the reaction between (E)-pent-2-enoyl chloride and an ethyl β-ketoester was shown to initiate a domino sequence, beginning with a C-acylation to form a γ,δ-unsaturated β-diketoester intermediate. This intermediate then undergoes a subsequent 6π-oxaelectrocyclization, demonstrating the initial formation of the dicarbonyl system as a key mechanistic step. The general applicability of acyl chlorides in these condensations allows for the synthesis of a wide array of dicarbonyl compounds. researchgate.netacs.org
Table 1: Representative Acylation Reactions with this compound This table illustrates the expected products from the reaction of this compound with various active methylene compounds based on established chemical principles.
| Active Methylene Nucleophile | Product Class | Expected Product Structure |
| Diethyl malonate | β-Keto Ester | Diethyl 2-(pent-2-enoyl)malonate |
| Ethyl acetoacetate | β-Diketone Ester | Ethyl 2-acetyl-3-oxohept-4-enoate |
| Acetone | β-Diketone | Hept-5-ene-2,4-dione |
Cross-Coupling Reactions
This compound is a viable substrate for transition metal-catalyzed cross-coupling reactions, which are powerful methods for carbon-carbon bond formation. Although specific literature examples for this compound are sparse, the reactivity of α,β-unsaturated acyl chlorides is well-established in reactions such as the Suzuki, Stille, and Negishi couplings. thieme-connect.de These reactions typically employ a palladium(0) catalyst.
The general mechanism for a Suzuki-type coupling would involve:
Oxidative Addition : The Pd(0) catalyst oxidatively inserts into the carbon-chlorine bond of this compound to form a Pd(II)-acyl complex.
Transmetalation : An organometallic nucleophile, such as an organoboron compound (in Suzuki coupling) or an organotin compound (in Stille coupling), transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination : The two organic groups on the palladium complex (the acyl group and the transferred group) couple and are eliminated from the metal center, forming the new ketone product and regenerating the Pd(0) catalyst. rsc.orgmdpi.com
This methodology allows for the synthesis of various α,β-unsaturated ketones by coupling this compound with a wide range of organometallic partners. thieme-connect.de
Table 2: Potential Cross-Coupling Reactions of this compound This table outlines potential products based on the known reactivity of α,β-unsaturated acyl chlorides in transition metal-catalyzed reactions.
| Coupling Reaction | Organometallic Reagent Example | Expected Product |
| Suzuki Coupling | Phenylboronic acid | 1-Phenylpent-2-en-1-one |
| Stille Coupling | Vinyltributyltin | Hepta-1,5-dien-3-one |
| Negishi Coupling | Alkylzinc halide (e.g., Ethylzinc chloride) | Hept-2-en-4-one |
| Sonogashira Coupling | Phenylacetylene | 1-Phenylhept-4-en-2-yn-1-one |
Nickel-catalyzed cross-electrophile coupling is an emerging strategy that allows for the formation of C-C bonds by coupling two different electrophiles, often in the presence of a stoichiometric reductant (e.g., zinc or manganese metal). In this context, an acyl chloride can be coupled with another electrophile, such as an alkyl or aryl halide.
While specific examples involving this compound are not prominently reported, the general mechanism involves the reduction of a Ni(II) precatalyst to a highly reactive Ni(0) species. This Ni(0) complex can then undergo oxidative addition into the C-X bond of one electrophile (e.g., an aryl halide). The resulting organonickel complex can then react with the second electrophile (the acyl chloride) in a process that may involve further redox steps or the formation of an organonickel(III) intermediate before reductive elimination furnishes the ketone product. This approach avoids the pre-formation of sensitive organometallic reagents and offers a distinct reaction pathway compared to traditional cross-coupling methods.
Michael Addition Reactions
The electron-deficient C=C double bond in this compound makes it a classic Michael acceptor, susceptible to conjugate (or 1,4-) addition by soft nucleophiles. sciforum.net This reaction pathway competes with direct nucleophilic attack (1,2-addition) at the highly electrophilic acyl chloride carbonyl. The outcome is highly dependent on the nature of the nucleophile.
Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition. In contrast, softer nucleophiles, most notably organocuprates (Gilman reagents, R₂CuLi), are well-known to favor 1,4-addition to α,β-unsaturated systems. researchgate.net The reaction of an organocuprate with this compound would likely proceed via conjugate addition to the double bond, forming a transient enolate intermediate. This enolate can then be protonated during aqueous workup to yield a β-substituted saturated acyl chloride, or it can be trapped in situ with another electrophile.
It is important to note that with a highly reactive electrophile like an acyl chloride, a competing pathway is 1,2-acyl substitution to form an α,β-unsaturated ketone. This ketone product is also a Michael acceptor and can undergo a subsequent 1,4-addition. core.ac.uk Studies on N-acylated chiral oxazolidinones, prepared from enoyl chlorides, show that the resulting α,β-unsaturated imide system is an excellent Michael acceptor for conjugate addition reactions. rsc.orgarizona.edu
Table 3: Representative Conjugate Addition Reactions This table shows potential products from the conjugate addition of soft nucleophiles to the pent-2-enoyl system.
| Nucleophile | Reagent Example | Expected Product (after workup) |
| Organocuprate | Lithium dimethylcuprate (Me₂CuLi) | 3-Methylpentanoyl chloride |
| Thiol | Thiophenol (PhSH) | 3-(Phenylthio)pentanoyl chloride |
| Amine | Diethylamine (Et₂NH) | 3-(Diethylamino)pentanoyl chloride |
Redox Chemistry
The redox chemistry of this compound involves transformations of both the acyl chloride group and the carbon-carbon double bond.
Reduction: The selective reduction of the acyl chloride functional group is a valuable transformation.
To Aldehydes : The Rosenmund reduction, which utilizes catalytic hydrogenation (H₂ over a poisoned palladium catalyst, such as Pd/BaSO₄), is a classic method for converting acyl chlorides to aldehydes. Alternatively, sterically hindered hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) or diisobutylaluminum hydride (DIBAL-H) at low temperatures can achieve this transformation, minimizing over-reduction to the alcohol. archive.orgarchive.orgvdoc.pub These methods are generally compatible with the C=C double bond, yielding pent-2-enal.
To Alcohols : Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the acyl chloride and the double bond, leading to pentan-1-ol.
Of the C=C Bond : The carbon-carbon double bond can be selectively reduced through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). researchgate.net This reaction, performed on the corresponding ester or amide, would yield pentanoyl chloride derivatives.
Oxidation: The primary site of oxidation on this compound is the C=C double bond.
Epoxidation : The double bond can be oxidized to an epoxide. Due to the electron-withdrawing nature of the acyl chloride group, the double bond is electron-deficient. This makes electrophilic epoxidation with peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) less facile than for electron-rich alkenes, but still achievable. acs.orgsciforum.netmasterorganicchemistry.com A more effective method for electron-poor alkenes is nucleophilic epoxidation, for example, using hydrogen peroxide in the presence of a base. youtube.comresearchgate.net This reaction would produce 2,3-epoxypentanoyl chloride.
Table 4: Summary of Redox Reactions for this compound
| Reaction Type | Reagent(s) | Major Product |
| Selective Reduction (to Aldehyde) | LiAlH(OtBu)₃ or H₂/Pd-BaSO₄ | Pent-2-enal |
| Full Reduction (to Alcohol) | LiAlH₄ | Pentan-1-ol |
| C=C Hydrogenation | H₂/Pd/C | Pentanoyl chloride |
| Epoxidation | m-CPBA or H₂O₂/NaOH | (2,3-Epoxy)pentanoyl chloride |
Reduction Pathways to Corresponding Aldehydes and Alcohols
The selective reduction of this compound to either pent-2-enal or pent-2-en-1-ol requires careful choice of reagents to control the extent of reduction and to avoid unwanted reactions at the C=C double bond.
Reduction to Pent-2-enal (Aldehyde)
The partial reduction of an acyl chloride to an aldehyde is a common transformation that can be achieved using several methods. These methods are designed to employ a mild reducing agent that will not reduce the resulting aldehyde further to an alcohol.
Rosenmund Reduction: This classic method involves the catalytic hydrogenation of the acyl chloride over a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄) treated with a poison like quinoline-sulfur. The poison deactivates the catalyst, preventing the over-reduction of the aldehyde product. thieme-connect.de
Hydride Reductions: Certain modified hydride reagents can selectively reduce acyl chlorides to aldehydes. Lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) is a sterically hindered and less reactive hydride source than lithium aluminum hydride (LiAlH₄), making it suitable for this transformation at low temperatures. harvard.edu
Organometallic Reductions: Triorganotin hydrides, such as tributyltin hydride (Bu₃SnH), in the presence of a palladium catalyst like Pd(PPh₃)₄, can effectively reduce acyl chlorides to aldehydes. thieme-connect.de This reaction proceeds via a radical mechanism.
| Method | Reagent(s) | Typical Conditions | Product |
| Rosenmund Reduction | H₂, Pd/BaSO₄, quinoline | Benzene or Toluene, room temperature | Pent-2-enal |
| Hydride Reduction | LiAl(Ot-Bu)₃H | THF or Diglyme, -78 °C | Pent-2-enal |
| Organotin Reduction | Bu₃SnH, Pd(PPh₃)₄ (cat.) | Benzene, room temperature | Pent-2-enal |
Table 1: Selected Methods for the Reduction of this compound to Pent-2-enal
Reduction to Pent-2-en-1-ol (Unsaturated Alcohol)
Further reduction yields the corresponding allylic alcohol, pent-2-en-1-ol. Achieving this selectively requires either a two-step process (reduction to aldehyde, then to alcohol) or a one-pot reduction where the reagent is carefully chosen to preserve the alkene functionality.
Sodium Borohydride (B1222165) (NaBH₄): This reagent is a common choice for reducing aldehydes and ketones. While it can reduce acyl chlorides to alcohols, the reaction can be vigorous. bohrium.comacs.org Using NaBH₄ in combination with a solvent like methanol (B129727) can produce the desired allylic alcohol. bohrium.com
Luche Reduction: For α,β-unsaturated carbonyls, the Luche reduction provides excellent selectivity for 1,2-reduction (attack at the carbonyl) over 1,4-conjugate addition. The reagent system consists of sodium borohydride and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in methanol. harvard.eduacs.org This method is highly effective for converting α,β-unsaturated aldehydes and ketones to allylic alcohols and can be applied here, likely reducing the acyl chloride in situ to the aldehyde, which is then selectively reduced to pent-2-en-1-ol. researchgate.net
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent will readily reduce the acyl chloride. harvard.edu However, under standard conditions, it will also reduce the carbon-carbon double bond, leading to the saturated alcohol, pentan-1-ol. Therefore, it is generally unsuitable for the synthesis of the unsaturated alcohol.
| Reagent(s) | Typical Conditions | Product | Selectivity Note |
| NaBH₄ | Methanol, 0 °C to room temp. | Pent-2-en-1-ol | May produce some saturated byproducts. |
| NaBH₄, CeCl₃·7H₂O | Methanol, 0 °C | Pent-2-en-1-ol | Highly selective for the allylic alcohol (Luche Reduction). acs.orgresearchgate.net |
| LiAlH₄ | Diethyl ether or THF, 0 °C | Pentan-1-ol | Reduces both the carbonyl and the C=C double bond. harvard.edu |
Table 2: Selected Methods for the Reduction of this compound to an Alcohol
Oxidation Reactions and Their Products
The acyl chloride functional group is in a high oxidation state and is generally inert to further oxidation. Therefore, oxidation reactions of this compound target the carbon-carbon double bond.
Epoxidation: The C=C double bond can be converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The electron-withdrawing nature of the acyl chloride group deactivates the double bond towards electrophilic attack, potentially requiring more forcing conditions compared to an unactivated alkene. The product would be (E)-3,4-epoxypentanoyl chloride.
Dihydroxylation: The alkene can be converted to a diol using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This would yield (2R,3S)- or (2S,3R)-dihydroxy-pentanoyl chloride derivatives.
Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by an oxidative workup, or hot, concentrated potassium permanganate, would cleave the double bond entirely, leading to smaller carboxylic acid and aldehyde fragments.
Permanganate Oxidation to Vicinal Tricarbonyls: A recently developed method using potassium permanganate under phase-transfer conditions with an acetic acid additive can oxidize α,β-unsaturated carbonyl compounds to vicinal tricarbonyls. rsc.org Applying this to this compound would be expected to yield a highly reactive 2,3-dioxopentanoyl chloride derivative.
| Reaction Type | Reagent(s) | Expected Product |
| Epoxidation | m-CPBA | (E)-3,4-Epoxypentanoyl chloride |
| Dihydroxylation | 1. OsO₄, NMO; 2. NaHSO₃ | (2,3-Dihydroxy)pentanoyl chloride |
| Permanganate Oxidation | KMnO₄, TBAB, Acetic Acid | 2,3-Dioxopentanoyl chloride |
Table 3: Potential Oxidation Reactions of this compound
Other Significant Transformations
Beyond simple reduction and oxidation, the dual functionality of this compound allows for a range of other important chemical transformations.
Elimination Reactions Leading to Alkene Derivatives
While this compound is already an alkene, elimination reactions can occur under specific conditions to generate more highly unsaturated systems. The most notable reaction in this class involves the formation of a highly reactive ketene (B1206846) intermediate.
Treatment of an acyl chloride containing an α-hydrogen with a non-nucleophilic base, such as triethylamine, typically results in the elimination of hydrogen chloride to form a ketene. While this compound lacks a standard acidic α-hydrogen, elimination can still be induced under certain conditions to form a vinylketene. This intermediate is not typically isolated but can be trapped in situ by various reagents, leading to a range of cyclic and acyclic alkene derivatives. For example, in the presence of a diene, the ketene can participate in [2+2] cycloadditions.
Another potential, though less common, elimination pathway could involve the deprotonation of the γ-carbon (C4) by a very strong, sterically hindered base, followed by elimination of the chloride ion to generate a conjugated dienal system, although this is mechanistically less favored.
Functional Group Interconversions and Derivatization
The reactivity of the acyl chloride group is dominated by nucleophilic acyl substitution, providing a straightforward route to a variety of other carboxylic acid derivatives. masterorganicchemistry.com
Amide and Ester Formation: this compound reacts readily with a wide range of nucleophiles. smolecule.com Amines (primary and secondary) react to form the corresponding pent-2-enamides, a reaction often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct. nih.govfishersci.de Similarly, alcohols and phenols react to form pent-2-enoate esters. These reactions are typically fast and high-yielding. A specific example includes the reaction of a related α,β-unsaturated acyl chloride with N,O-dimethylhydroxylamine to produce a Weinreb amide, a useful intermediate for the synthesis of ketones. ucl.ac.uk
Diels-Alder Reaction: The electron-withdrawing acyl chloride group activates the C=C double bond, making this compound an effective dienophile in Diels-Alder reactions. smolecule.com It can react with conjugated dienes, such as butadiene or cyclopentadiene, to form six-membered cyclic adducts with high regio- and stereoselectivity. This [4+2] cycloaddition is a powerful tool for constructing complex cyclic systems. danielromogroup.com
Cross-Coupling Reactions: The acyl chloride can participate in transition-metal-catalyzed cross-coupling reactions. For instance, in a Stille coupling, it can react with an organotin reagent in the presence of a palladium catalyst to form a new carbon-carbon bond, yielding an α,β-unsaturated ketone. conicet.gov.ar
| Reaction Type | Reagent(s) | Product Type |
| Nucleophilic Acyl Substitution | Amine (R₂NH), Pyridine | (E)-N,N-Dialkyl-pent-2-enamide |
| Nucleophilic Acyl Substitution | Alcohol (R'OH), Pyridine | (E)-Alkyl pent-2-enoate |
| Diels-Alder [4+2] Cycloaddition | 1,3-Butadiene | 3-Cyclohexenecarbonyl chloride derivative |
| Stille Cross-Coupling | Organostannane (R'SnBu₃), Pd(0) catalyst | α,β-Unsaturated ketone |
Table 4: Significant Transformations of this compound
Applications of Pent 2 Enoyl Chloride in Advanced Organic Synthesis
Building Blocks for Complex Molecular Architectures
The dual functionality of pent-2-enoyl chloride makes it a valuable reagent for synthetic chemists aiming to construct complex molecular architectures. The acyl chloride is highly susceptible to nucleophilic attack, while the α,β-unsaturated system can participate in various addition reactions.
Heterocyclic Compound Synthesis
This compound is a useful precursor for the synthesis of a variety of heterocyclic compounds, which are core structures in many biologically active molecules. The reactivity of the acyl chloride allows for its incorporation into ring systems through reactions with dinucleophiles.
While specific examples directly employing this compound are not extensively documented in publicly available literature, the reactivity of its isomers, such as 3-pentenoyl chloride, provides insight into its synthetic potential. For instance, 3-pentenoyl chloride has been utilized in the synthesis of 2,3-dihydro-2,4-dimethylfuro-(2,3-b)quinolines. This synthesis involves the reaction of 3-pentenoyl chloride with an appropriate o-aminoacetophenone to form an amide intermediate, which then undergoes ring closure to yield the furoquinoline scaffold. This general strategy can be adapted for this compound to access a range of nitrogen-containing heterocycles.
The general reaction types applicable for heterocyclic synthesis using this compound include:
Condensation Reactions: Reaction with binucleophiles such as hydrazines, hydroxylamines, and ureas can lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively.
Diels-Alder Reactions: The electron-withdrawing nature of the acyl chloride group activates the double bond, making this compound a potential dienophile in [4+2] cycloaddition reactions to form six-membered rings. smolecule.com
| Reactant Type | Resulting Heterocycle |
| Hydrazine Derivatives | Pyrazolidinones, Pyrazolones |
| Hydroxylamine Derivatives | Isoxazolidinones, Isoxazolones |
| Urea/Thiourea Derivatives | Pyrimidinones, Thiouracils |
| o-Phenylenediamines | Benzodiazepinones |
Scaffold Construction for Natural Product Analogs
The synthesis of natural product analogs is a key area of research for the discovery of new therapeutic agents. This compound can be used to introduce specific side chains or to construct core scaffolds that mimic the structures of natural products.
An example of a related compound, 4-pentenoyl chloride, was used in the total synthesis of the complex diterpene atropurpuran. sci-hub.se In this synthesis, 4-pentenoyl chloride was used to acylate a tetralone derivative, a key step in building the intricate pentacyclic ring system of the natural product. sci-hub.se This highlights the potential of pentenoyl chlorides in the assembly of complex carbocyclic and heterocyclic scaffolds found in nature.
Furthermore, the (E)-pent-2-enoyl group has been incorporated into chiral auxiliaries, such as oxazolidinones, to serve as a building block in asymmetric synthesis. For example, (S)-4-benzyl-3-((E)-pent-2-enoyl)oxazolidin-2-one has been synthesized and utilized in conjugate addition reactions to create chiral centers with high stereocontrol. rsc.org These chiral building blocks are valuable intermediates in the synthesis of enantiomerically pure natural products and their analogs.
Role in Pharmaceutical and Agrochemical Intermediates
The versatile reactivity of this compound makes it a valuable intermediate in the production of fine chemicals for the pharmaceutical and agrochemical industries.
Precursors for Active Pharmaceutical Ingredients (APIs)
This compound and its derivatives serve as precursors in the synthesis of various active pharmaceutical ingredients (APIs). The pentenoyl moiety can be found in the structure of or used as a reactive handle to introduce other functionalities into potential drug candidates. While direct examples for this compound are limited in public literature, the use of related pentenoyl chlorides is documented. For instance, derivatives of pent-4-enoic acid have been used in the synthesis of inhibitors of human fatty acid amide hydrolase (hFAAH), an enzyme implicated in pain and inflammation. dtu.dk
A patent for novel macrocyclic inhibitors of the hepatitis C virus (HCV) describes the use of various acyl chlorides, with the pentenoyl scaffold being a potential component. google.com Another patent discloses the use of haloalkenoyl chlorides, which can be derived from pentenoic acids, in the synthesis of 4-phenylamino-quinazolin-6-yl-amides as potential antineoplastic agents.
Synthesis of Compounds with Biological Activity (e.g., Anti-Cancer Agents)
The α,β-unsaturated carbonyl motif present in this compound is a known pharmacophore that can react with biological nucleophiles, such as cysteine residues in proteins, leading to potential therapeutic effects. This reactivity has been exploited in the design of anti-cancer agents.
Research into novel heterocyclic compounds with potential anti-cancer activity has shown that pyrazole (B372694) and pyrimidine (B1678525) derivatives, which can be synthesized from precursors like this compound, exhibit significant antiproliferative effects against various cancer cell lines.
Agrochemical and Specialty Chemical Production
In the agrochemical sector, this compound and its derivatives are intermediates in the synthesis of pesticides, including herbicides and fungicides. smolecule.com The pentenoyl unit can be a key structural element for biological activity or can be chemically modified to produce the final active ingredient. For example, amides derived from pentenoic acids have been investigated for their herbicidal and fungicidal properties. bris.ac.uk
A study on the synthesis of 4,5,5-trifluoro-N-(heteroarylmethyl)pent-4-enamides, which showed nematicidal activity, utilized 4,5,5-trifluoropent-4-enoyl chloride, a derivative of pentenoic acid. nyxxb.cn This demonstrates the utility of such scaffolds in the development of new crop protection agents.
The production of specialty chemicals also benefits from the reactivity of this compound. It can be used to introduce the pentenoyl group into various molecules to modify their properties, for applications in materials science and as flavor and fragrance compounds.
Polymer Science and Materials Chemistry
The unique bifunctional nature of this compound and its isomers, such as pent-4-enoyl chloride, makes them valuable building blocks in the field of polymer science and materials chemistry. They serve as precursors for introducing specific functionalities into polymer backbones and for the synthesis of novel polymeric materials with tailored properties.
Functionalization of Polymeric Materials (e.g., Cellulose (B213188) Esters)
A significant application of this compound's isomer, pent-4-enoyl chloride, lies in the functionalization of polymeric materials, most notably cellulose esters. researchgate.netrsc.org Cellulose, a renewable and abundant biopolymer, often requires chemical modification to enhance its processability and impart desired properties for various applications. rsc.org
The process typically involves the acylation of cellulose acetate (B1210297) with pent-4-enoyl chloride. This reaction introduces terminal olefinic groups onto the cellulose backbone, creating what are often referred to as "olefin-terminated cellulose esters." researchgate.netrsc.org These olefinic "handles" serve as reactive sites for further modifications. researchgate.net For instance, cellulose acetate pent-4-enoate (B1234886) has been synthesized and utilized in subsequent cross-metathesis reactions. rsc.org This approach allows for the attachment of a wide variety of functional groups, leading to the creation of cellulose derivatives with tailored properties for applications such as drug delivery and specialty coatings. rsc.orgresearchgate.netcarlosborca.com
Monomer in the Synthesis of Specialty Polymers
This compound and its isomers are employed as monomers in the synthesis of specialty polymers. The presence of the double bond allows for participation in polymerization reactions, leading to the formation of polyesters. smolecule.com For example, (E)-pent-2-enoyl chloride can undergo radical-initiated polymerization to form polyesters with controlled tacticity. smolecule.com
The isomeric pent-4-enoyl chloride is also utilized in creating polymers with specific functionalities. Its longer chain, compared to shorter unsaturated analogs, can be incorporated into polymers to enhance flexibility. Furthermore, the alkyne-containing analog, pent-4-ynoyl chloride, is used in polymer chemistry where reactive sites are needed for further modifications, such as in the synthesis of polymers via alkyne-azide coupling, a form of "click chemistry". smolecule.com
Cross-Metathesis Reactions in Polymer Modification
Olefin cross-metathesis (CM) has emerged as a powerful and versatile tool for polymer modification, and olefin-terminated polymers derived from pent-4-enoyl chloride are excellent substrates for this reaction. researchgate.netrsc.orgresearchgate.net This ruthenium-catalyzed reaction allows for the selective transformation of the carbon-carbon double bond, enabling the introduction of a wide array of functional groups with high efficiency and under mild conditions. researchgate.netrsc.org
In the context of cellulose esters functionalized with pent-4-enoyl groups, cross-metathesis provides a modular approach to synthesize a series of advanced derivatives. researchgate.netrsc.org These olefin-terminated cellulose esters can be reacted with various cross-metathesis partners, such as acrylic acid, acrylates, and allyl alcohols, using catalysts like the Hoveyda-Grubbs 2nd generation catalyst. researchgate.netrsc.org This strategy has been successfully employed to create cellulose derivatives with carboxyl, hydroxyl, and poly(ethylene glycol) functionalities. rsc.org Importantly, these reactions can achieve complete conversion to the desired cross-metathesis products. researchgate.netrsc.org
A notable advantage of this methodology is the ability to subsequently hydrogenate the resulting α,β-unsaturated esters and acids. This step eliminates the potential for undesirable radical-induced crosslinking during storage, ensuring the stability of the functionalized polymer. researchgate.netrsc.org The combination of acylation with pent-4-enoyl chloride followed by cross-metathesis represents a robust platform for the design and synthesis of multifunctional polysaccharides with precisely controlled structures and properties. rsc.orgvt.edu
Protecting Group Chemistry
In the realm of multi-step organic synthesis, particularly in the synthesis of complex molecules like peptides and oligonucleotides, the temporary protection of reactive functional groups is a critical strategy. The pent-4-enoyl group, introduced via its corresponding acyl chloride, has emerged as a valuable amine-protecting group. acs.orgacs.org
The Pent-4-enoyl Group as an Amine-Protecting Group
Primary and secondary amines can be readily converted to their corresponding N-pent-4-enoyl amides. acs.org This protection strategy is advantageous because the resulting amides are often highly crystalline, which can facilitate purification. acs.org The pent-4-enoyl group has been successfully used to protect the α-amino function of amino acids, proving suitable for both protection and the derivatization required for the optical separation of enantiomers. google.comagroipm.cn
The utility of the pent-4-enoyl (PNT) group extends to the synthesis of oligonucleotides and their analogs. umich.edu N-pent-4-enoyl protected nucleoside phosphoramidites are potential tools for the rapid synthesis of these biomolecules. umich.edu Furthermore, this protecting group is compatible with the synthesis of aminoacylated transfer RNAs (aa-tRNAs), which are essential for the incorporation of unnatural amino acids into proteins. researchgate.net
| Protected Amine | Reagent | Key Feature of Protected Amine |
| Primary Amines | Pent-4-enoyl chloride | Crystalline N-pent-4-enoyl amides |
| Secondary Amines | Pent-4-enoyl chloride | Crystalline N-pent-4-enoyl amides |
| α-Amino Acids | Pent-4-enoyl chloride | Stable for purification and chiral separation |
| Nucleosides | Pent-4-enoyl chloride | Used in oligonucleotide synthesis |
| Aminoacyl-tRNAs | Pent-4-enoyl chloride | Allows for incorporation of modified amino acids |
Strategic Deprotection Methodologies
A key advantage of the pent-4-enoyl protecting group is the mild and efficient conditions required for its removal. acs.org Deprotection is typically achieved by treating the N-pent-4-enoyl amide with iodine in an aqueous tetrahydrofuran (B95107) (THF) solution. acs.orgthieme-connect.de This cleavage reaction is believed to proceed through an iodolactone intermediate. researchgate.net
The deprotection conditions are notably mild and chemoselective. For example, the process does not affect other oxidizable functionalities that might be present in the molecule, such as p-methoxybenzyl ethers and alkyl sulfides. acs.orgthieme-connect.de This selectivity is crucial in the synthesis of complex molecules where multiple sensitive functional groups are present. The deprotection is generally rapid and high-yielding. acs.org For the deprotection of N-pentenoylated aminoacyl-tRNAs, a solution of iodine in a mixture of tetrahydrofuran and water is used. researchgate.net
| Protected Group | Deprotection Reagent | Conditions | Advantage |
| N-pent-4-enoyl amide | Iodine | Aqueous THF | Mild, rapid, and high-yielding |
| N-pentenoylated aa-tRNA | Iodine | THF/Water | Cleavage without affecting other sensitive groups |
Computational and Theoretical Investigations
Molecular Modeling and Simulation
Beyond static quantum chemical calculations, molecular modeling and simulation techniques allow for the exploration of the dynamic behavior of pent-2-enoyl chloride, including its conformational flexibility and reaction pathways.
This compound can exist in different spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is particularly important for understanding the molecule's reactivity, as different conformers may exhibit different reactivities.
The stereochemistry of this compound, specifically the (E) configuration of the double bond, is a key determinant of its shape and reactivity. smolecule.com Molecular mechanics and molecular dynamics simulations can be used to explore the conformational landscape of the molecule, providing insights into the relative energies of different conformers and the flexibility of the carbon chain. Such analyses have been performed on structurally similar molecules like oxalyl chloride and trans-2-butenoyl chloride to understand their conformational preferences. acs.org
Computational methods are invaluable for mapping out the intricate details of chemical reactions. For this compound, this includes studying its reactions with nucleophiles, its participation in cycloadditions, and other transformations. smolecule.com By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed.
Transition state analysis is crucial for understanding the kinetics of a reaction. Computational tools can locate the geometry of the transition state and calculate its energy, which corresponds to the activation energy of the reaction. For example, in the context of related α,β-unsaturated systems, DFT calculations have been used to model transition states and identify energetically favorable reaction pathways. The influence of catalysts and solvent effects on the reaction mechanism can also be incorporated into these models to provide a more realistic picture of the reaction.
Structure-Reactivity Relationships and Predictive Modeling
A major goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. For this compound, this involves understanding how its specific arrangement of atoms and functional groups dictates its behavior in chemical reactions.
The presence of both an acyl chloride and a conjugated double bond gives rise to its characteristic reactivity. smolecule.com The carbonyl carbon is susceptible to nucleophilic attack, while the double bond can participate in various addition and cycloaddition reactions. smolecule.com Computational models can quantify these reactivities by calculating parameters such as atomic charges, frontier molecular orbital energies, and reaction energies.
Predictive modeling, often employing quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) approaches, can leverage these calculated descriptors to predict the reactivity or other properties of related compounds. While specific QSAR/QSPR studies on this compound are not extensively documented, the principles are widely applied in medicinal and materials chemistry. By building a model based on a series of related α,β-unsaturated acyl chlorides, it would be possible to predict the reactivity of new, unsynthesized derivatives. This predictive power is a testament to the synergy between computational and experimental chemistry in advancing our understanding of chemical compounds.
Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are instrumental in predicting the chemical reactivity and biological activity of compounds based on their molecular structure. For α,β-unsaturated carbonyl compounds like this compound, these models often focus on their mutagenicity and reactivity as Michael acceptors. nih.govscience.gov
QSAR studies have been developed to distinguish between mutagenic and non-mutagenic α,β-unsaturated carbonyl compounds using endpoints such as the Ames test. nih.gov These models utilize various molecular descriptors calculated from the chemical structure to predict activity. For a class of α,β-unsaturated carbonyls, it has been demonstrated that specific structural features and electronic parameters are key determinants of their reactivity with biological nucleophiles like glutathione. researchgate.net While specific QSAR/QSPR models for this compound are not extensively documented in publicly available literature, models for similar α,β-unsaturated systems highlight the importance of the electrophilic nature of the carbonyl carbon and the β-carbon in the conjugated system. nih.govresearchgate.net The reactivity of these compounds is largely governed by their ability to act as Michael acceptors, a feature that is influenced by substituents on the double bond. researchgate.net
For acyl chlorides in general, QSAR models have been used to correlate molecular descriptors with their transacylation reactivity. ekb.eg These models often incorporate Hammett substituent constants and computational chemistry-derived parameters like partial atomic charges and NMR chemical shifts to predict reaction rates. ekb.eg The primary factor influencing reactivity is the electronic effect of the substituent group. ekb.eg
Table 1: Key Factors in QSAR/QSPR Models for Related α,β-Unsaturated Carbonyls
| Descriptor Type | Influence on Reactivity | Reference |
| Electronic Parameters | The electron-donating or -withdrawing nature of substituents significantly alters the electrophilicity of the carbonyl and β-carbons. | ekb.eg |
| Steric Parameters | The size and shape of the molecule can influence its ability to interact with biological targets. | ekb.eg |
| Topological Descriptors | Parameters related to molecular connectivity and shape correlate with mutagenicity and reactivity. | nih.gov |
| Michael Acceptor Ability | The inherent reactivity in Michael addition reactions is a crucial predictor of biological interactions. | researchgate.net |
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgimperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For α,β-unsaturated carbonyl compounds like this compound, the LUMO is typically localized over the C=C-C=O system. This distribution makes the β-carbon and the carbonyl carbon susceptible to nucleophilic attack. rsc.org The energy of the LUMO is a key descriptor in predicting the reactivity of Michael acceptors. imperial.ac.uk In nucleophilic addition reactions, the interaction between the nucleophile's HOMO and the α,β-unsaturated carbonyl's LUMO is the dominant electronic interaction. rsc.org
Table 2: Conceptual HOMO-LUMO Analysis for a Generic α,β-Unsaturated Acyl Chloride
| Molecular Orbital | Key Characteristics | Implication for Reactivity |
| HOMO | Primarily located on the C=C double bond and the oxygen atom of the carbonyl group. | Involved in reactions with strong electrophiles. |
| LUMO | Distributed across the π-system (C=C-C=O), with large coefficients on the carbonyl carbon and the β-carbon. | Determines susceptibility to nucleophilic attack at both the carbonyl carbon (acyl substitution) and the β-carbon (Michael addition). |
| HOMO-LUMO Gap | Relatively small due to the extended conjugation and the presence of the electron-withdrawing acyl chloride group. | Indicates high reactivity towards nucleophiles. |
Applications in Drug Design and Biochemical Interaction Modeling
Computational Studies on Reactivity with Biological Macromolecules (excluding biological activity)
The reactivity of this compound with biological macromolecules is primarily dictated by its nature as an α,β-unsaturated acyl chloride. This structure provides two main sites for reaction with nucleophilic residues on proteins and nucleic acids: the highly electrophilic carbonyl carbon and the β-carbon of the unsaturated system, which is susceptible to Michael addition. rsc.orgfiveable.me
Computational studies on the reaction of α,β-unsaturated carbonyl compounds with biological nucleophiles, particularly the thiol group of cysteine residues, provide a framework for understanding the potential interactions of this compound. nih.govnih.gov The reaction can proceed via two main pathways: direct nucleophilic acyl substitution at the carbonyl carbon or Michael addition at the β-carbon.
Michael Addition with Cysteine: Computational modeling of the Michael addition of thiols (as a model for cysteine) to α,β-unsaturated carbonyls shows that the reaction is generally favorable. acs.org The rate and favorability of this reaction are influenced by the specific structure of the α,β-unsaturated compound. nih.gov For many α,β-unsaturated systems, the reaction with the thiolate anion of cysteine is a key molecular initiating event in their interaction with proteins. nih.gov
Acylation of Amino Acid Residues: As an acyl chloride, this compound is a potent acylating agent. Computational studies on the acylation of amino acids by acyl chlorides indicate a high reactivity towards nucleophilic residues like serine, threonine, and lysine, in addition to cysteine. The reaction proceeds through a tetrahedral intermediate formed by the attack of the nucleophilic residue on the carbonyl carbon, followed by the elimination of the chloride ion. fiveable.me
While specific computational models for the reaction of this compound with macromolecules are scarce, studies on similar molecules like (E)-4-(dimethylamino)but-2-enoyl chloride suggest that the enoyl chloride moiety readily reacts with nucleophiles in proteins. rsc.org
Table 3: Predicted Reactivity of this compound with Nucleophilic Amino Acid Residues
| Amino Acid Residue | Nucleophilic Group | Predicted Reaction Type(s) | Notes |
| Cysteine | Thiol (-SH) | Michael Addition, Acylation | The thiol group is a soft nucleophile, making it highly reactive in Michael additions. It can also be acylated. nih.gov |
| Serine | Hydroxyl (-OH) | Acylation | The hydroxyl group can act as a nucleophile to attack the carbonyl carbon. |
| Threonine | Hydroxyl (-OH) | Acylation | Similar to serine, but potentially with different reactivity due to steric factors. |
| Lysine | Amine (-NH2) | Acylation | The primary amine of the side chain is a strong nucleophile. |
| Histidine | Imidazole (B134444) | Michael Addition, Acylation | The imidazole ring contains nucleophilic nitrogen atoms. |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Pent-2-enoyl Chloride Transformations
The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. Current research is focused on creating more efficient, selective, and environmentally benign catalysts for its transformations.
Palladium-catalyzed cross-coupling reactions have been a cornerstone of organic synthesis. mdpi.com Recent advancements include the use of phosphine-free palladium catalysts for the cross-coupling of acyl chlorides with boronic acids, which can proceed under mild, room-temperature conditions using water as a key additive. mdpi.com Heterogeneous catalysts, such as palladium on carbon (Pd/C), are also being explored for Suzuki-type coupling reactions of aroyl chlorides, offering the advantage of easy recovery and recyclability. mdpi.com Furthermore, the development of new catalyst systems, including those based on N-heterocyclic carbenes (NHCs), is improving the reactivity of amides in acyl Suzuki cross-coupling reactions. mdpi.com
Visible-light photoredox catalysis has emerged as a powerful tool for generating acyl radicals from various precursors, including acyl chlorides, under mild conditions. nih.gov This method allows for a diverse range of synthetically useful transformations that were previously difficult to achieve. nih.gov Nickel-catalyzed cross-coupling reactions are also showing promise for the transformation of acyl chlorides, enabling the synthesis of chiral α-trifluoromethyl ketones. acs.org
Gold catalysis represents another frontier. A phosphine-borane gold triflimide complex has been found to catalyze the Stille-type coupling of acyl chlorides with aryl stannanes, demonstrating complete chemoselectivity for acyl chlorides over aryl halides. rsc.org This opens up new possibilities for the synthesis of halogenated aryl ketones. rsc.org
Future research will likely focus on developing catalysts with even greater selectivity and activity, as well as those derived from more abundant and less toxic metals. The exploration of dual catalytic systems, combining different modes of activation, will also be a key area of investigation.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound transformations into flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability. Flow chemistry, or continuous flow synthesis, allows for precise control over reaction parameters, leading to improved yields and purities. nih.gov
Automated synthesis platforms, which can perform entire chemical syntheses with minimal human intervention, are becoming increasingly sophisticated. sigmaaldrich.com These platforms often utilize solid-supported reagents and in-line purification, streamlining the synthesis of complex molecules. acs.orgspringernature.com The combination of solid-phase synthesis (SPS) and continuous-flow technology is particularly powerful, enabling the automated synthesis of small molecule drugs and their derivatives. springernature.com
The use of this compound in these automated systems can accelerate the discovery and development of new molecules. For example, its incorporation into flow reactors can facilitate rapid optimization of reaction conditions and the on-demand synthesis of building blocks and small compound libraries. acs.org The development of computer-based chemical recipe files (CRFs) allows for the reproducible and automated synthesis of target molecules, which is particularly valuable in pharmaceutical production. springernature.com
Future work in this area will likely involve the development of more robust and versatile flow reactors and automated platforms specifically designed for handling reactive reagents like this compound. The integration of real-time analytical techniques for reaction monitoring and optimization will further enhance the capabilities of these systems.
Exploration of this compound in Sustainable Chemistry
The principles of green and sustainable chemistry are increasingly influencing the design of chemical processes. The exploration of this compound in this context focuses on the use of renewable feedstocks, the development of environmentally friendly reaction conditions, and the minimization of waste.
One promising avenue is the production of this compound and related compounds from renewable resources. For instance, there are emerging pathways for the biosynthesis of 2,4-pentadienoate, a precursor to related compounds, from feedstocks like acetyl-CoA and propionyl-CoA. google.com
The use of biocatalysis and chemoenzymatic approaches, as discussed in more detail in section 7.5, is central to the sustainable use of this compound. nih.gov These methods often proceed under mild conditions and with high selectivity, reducing the need for harsh reagents and protecting groups. utupub.fi
Furthermore, the development of catalytic systems that operate in greener solvents, such as water or bio-based solvents, is a key area of research. The use of heterogeneous catalysts that can be easily separated and reused also contributes to the sustainability of processes involving this compound. mdpi.com
Future research will aim to develop fully integrated biorefineries where renewable feedstocks are converted into valuable chemicals like this compound and its derivatives through a combination of biological and chemical catalysis.
Advanced Materials Science Applications and Polymer Design
The unique reactivity of this compound makes it a valuable building block for the synthesis of advanced materials and the design of novel polymers. Its ability to participate in various polymerization reactions allows for the creation of materials with tailored properties.
This compound can be used in radical-initiated polymerization to form polyesters. smolecule.com The presence of both an acyl chloride and a double bond allows for a variety of chemical modifications. For instance, it can be incorporated into cellulose (B213188) esters to create functionalized polymers. researchgate.net These modified celluloses can then undergo further reactions, such as olefin cross-metathesis, to introduce a range of functional groups. researchgate.net
The development of photopolymerizable block polymers is another area of interest. google.com These materials can be used in applications such as 3D printing and the fabrication of medical devices. google.com The ability to precisely control the structure and functionality of polymers derived from this compound is key to their application in advanced materials.
Future research in this area will likely focus on the synthesis of novel polymers with unique architectures and properties, such as stimuli-responsive materials, biodegradable polymers, and materials for electronic applications. The combination of this compound with other monomers and polymers will enable the creation of a wide range of new materials with tailored functionalities.
Chemoenzymatic and Biocatalytic Approaches to this compound Derivatives
Chemoenzymatic and biocatalytic methods offer a powerful and sustainable approach to the synthesis of this compound derivatives. These methods combine the selectivity of enzymes with the versatility of chemical synthesis to create complex molecules with high efficiency and stereoselectivity. nih.govutupub.fi
Enzymes, such as lipases and oxidoreductases, can be used to catalyze a wide range of transformations on molecules containing the pent-2-enoyl moiety. utupub.firesearchgate.net For example, lipases can be used for the enantioselective acylation of alcohols to produce chiral esters. utupub.fi Oxidoreductases can perform highly selective oxidation reactions, which are often difficult to achieve with traditional chemical methods. researchgate.net
The combination of enzymatic reactions with chemical steps allows for the creation of complex molecular architectures. For instance, a chemoenzymatic approach has been used to synthesize bicyclic peptides, where an enzymatic cyclization is followed by a copper-catalyzed chemical cyclization. nih.gov Engineered cytochrome P450 enzymes have also been used for the late-stage C-H functionalization of complex molecules, enabling the synthesis of diverse natural product-like compounds. chemrxiv.org
Future research will focus on the discovery and engineering of new enzymes with novel reactivities and improved stability. The development of multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot, will further enhance the efficiency and sustainability of these processes. nih.gov The integration of biocatalysis with flow chemistry and automated synthesis will also be a key area of development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
